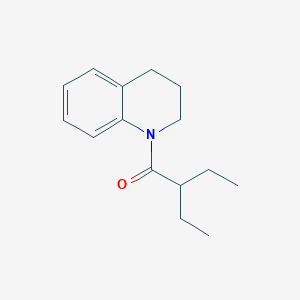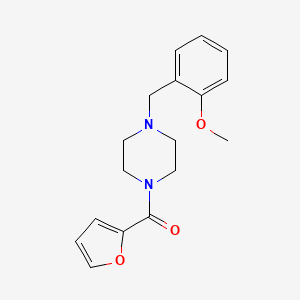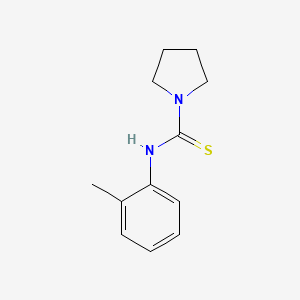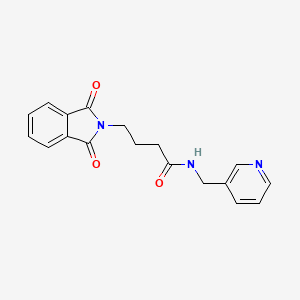
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline (EBTHQ) is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects in the body. These effects include a reduction in inflammation, oxidative stress, and cancer cell growth. 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is its unique structure, which makes it a promising candidate for use in various fields of scientific research. However, there are also limitations to the use of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments. One of the main limitations is the difficulty of synthesizing the compound, which can be time-consuming and expensive. Additionally, the mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, which can make it difficult to interpret the results of lab experiments.
未来方向
There are many future directions for the study of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline. One area of research is in the development of new drugs for the treatment of various diseases, including inflammation, oxidative stress, and cancer. Another area of research is in the study of the mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline, which could lead to a better understanding of its potential applications in scientific research. Additionally, the synthesis of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline could be further optimized to improve yields and purity of the compound.
合成方法
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process, starting with the reaction of 2-ethylbutyric acid with acetic anhydride to form the corresponding anhydride. This anhydride is then reacted with aniline to produce the desired product, 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline. The synthesis of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been optimized and improved over the years, resulting in high yields and purity of the compound.
科学研究应用
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs for these diseases.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12(4-2)15(17)16-11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOXGPTEVRMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)

![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)



![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)


![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)